13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene
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Overview
Description
13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene is a complex organic compound that belongs to the class of cyclopenta[a]phenanthrenes This compound is characterized by its intricate structure, which includes multiple rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the methyl and heptanyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Alkylation: Introduction of the methyl and heptanyl groups via alkylation reactions.
Hydrogenation: Reduction of double bonds to achieve the hexahydro state.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated hydrocarbons.
Scientific Research Applications
13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((2R,5R)-5,7-Dihydroxyheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Uniqueness
13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene is unique due to its specific arrangement of methyl and heptanyl groups, which confer distinct chemical properties and biological activities compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H36 |
---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
13-methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C26H36/c1-18(2)8-7-9-19(3)24-14-15-25-23-13-12-20-10-5-6-11-21(20)22(23)16-17-26(24,25)4/h5-6,10-13,18-19,24-25H,7-9,14-17H2,1-4H3 |
InChI Key |
OSWVMWILBNMXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2C=CC4=CC=CC=C34)C |
Origin of Product |
United States |
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